
2-Phenylquinoline-7-carbaldehyde
Overview
Description
2-Phenylquinoline-7-carbaldehyde is an organic compound with the molecular formula C₁₆H₁₁NO It belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 7-methyl-2-phenylquinoline with selenium dioxide. The reaction is typically carried out at a temperature of 160°C for 22 hours . This method is efficient and yields the desired product with good selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2-Phenylquinoline-7-carboxylic acid.
Reduction: 2-Phenylquinoline-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
2-Phenylquinoline-7-carbaldehyde serves as a crucial building block in drug discovery, particularly for developing:
- Antimicrobial Agents: Its derivatives exhibit potent antibacterial properties, making them candidates for treating infections caused by multidrug-resistant bacteria .
- Anticancer Drugs: The compound has been explored for its potential in synthesizing novel anticancer agents due to its ability to inhibit specific enzymes involved in cancer progression .
Case Study:
A study highlighted the synthesis of new nNOS inhibitors based on quinoline derivatives, demonstrating that modifications to the structure can significantly enhance selectivity and potency against human nNOS, a target in neurodegenerative diseases .
Materials Science
In materials science, this compound is utilized in:
- Organic Semiconductors: It is incorporated into the synthesis of light-emitting materials, which are essential for developing organic light-emitting diodes (OLEDs) .
Data Table: Applications in Materials Science
Application | Description | Example Use |
---|---|---|
Organic Semiconductors | Synthesis of light-emitting materials | OLEDs |
Photovoltaics | Potential use in solar cell technology | Organic solar cells |
Biological Studies
The compound is employed in various biological studies:
- Enzyme Inhibition Studies: It acts as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
- Receptor Binding Assays: Used to investigate interactions between compounds and biological receptors, aiding drug design efforts .
Case Study:
Research on quinoline derivatives has shown their capability to inhibit viral infections, including HIV and Ebola. These findings underline the potential of this compound as a scaffold for developing antiviral agents .
Mechanism of Action
The mechanism of action of 2-Phenylquinoline-7-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-3-carbaldehyde
- 2-Phenylquinoline-4-carbaldehyde
- 2-Phenylquinoline-6-carbaldehyde
Uniqueness
2-Phenylquinoline-7-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the aldehyde group at the 7th position of the quinoline ring system imparts distinct properties compared to other isomers, making it a valuable compound for targeted applications in medicinal and materials chemistry .
Biological Activity
Introduction
2-Phenylquinoline-7-carbaldehyde is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral activities, supported by data tables and case studies from various research findings.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-phenylquinoline compounds exhibit significant anticancer properties. For instance, a series of 2-phenylquinoline derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including HeLa, A549, and HCT116. One particular derivative displayed potent cytotoxicity with IC50 values of 0.5 µM against SK-OV-3 and 0.2 µM against HCT116 cells .
The anticancer activity is primarily attributed to the compounds' ability to bind at the colchicine site on tubulin, inhibiting tubulin polymerization. This disruption leads to the arrest of the cell cycle at the G2/M phase, ultimately resulting in cell death. Immunofluorescence studies confirmed these findings by showing disrupted mitotic spindle assembly in treated cells .
Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
7b | SK-OV-3 | 0.5 |
7b | HCT116 | 0.2 |
Other | HeLa | Varies |
Other | A549 | Varies |
Antibacterial Activity
The antibacterial properties of 2-phenylquinoline derivatives have also been extensively studied. A specific study evaluated several compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Findings
Among the tested compounds, one derivative exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus and 128 µg/mL against E. coli . The study highlighted that structural modifications enhanced antibacterial efficacy, particularly those with longer and more flexible side chains.
Table 2: Antibacterial Activity of Selected Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
5a | S. aureus | 64 |
5a | E. coli | 128 |
5b | MRSA | Moderate |
Other | Pseudomonas aeruginosa | Weak |
Antiviral Activity
The antiviral potential of 2-phenylquinoline derivatives was explored in the context of SARS-CoV-2 infection. A recent study identified several derivatives as potential inhibitors of non-structural proteins associated with viral replication.
Results
Compounds tested showed varying degrees of inhibition against the helicase unwinding activity of nsp13, a critical target for antiviral therapy. Notably, one compound demonstrated an IC50 value of 1.41 µM against helicase activity . This suggests that modifications to the quinoline structure can enhance antiviral efficacy.
Table 3: Inhibitory Activity Against SARS-CoV-2 Non-structural Proteins
Compound | RdRp IC50 (µM) | Helicase IC50 (µM) |
---|---|---|
6g | >30 | 0.42 |
7k | >30 | 1.41 |
F243 | 53 | ND |
Q & A
Basic Research Questions
Q. What is the established synthetic route for 2-phenylquinoline-7-carbaldehyde, and what factors influence yield optimization?
The synthesis begins with 7-methylquinoline, which undergoes phenyllithium treatment and sulfur reflux to form 7-methyl-2-phenylquinoline. Oxidation of the methyl group using selenium dioxide yields the target aldehyde in 42% over three steps . Key challenges include optimizing oxidation conditions (e.g., solvent choice, reaction time, and selenium dioxide stoichiometry) to minimize side reactions like over-oxidation or decomposition. Researchers should monitor reaction progress via TLC or HPLC to identify bottlenecks.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR can confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic backbone.
- FT-IR : A strong carbonyl stretch (~1680–1720 cm) confirms the aldehyde group.
- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC purity assays (using C18 columns and acetonitrile/water gradients) ensure product homogeneity . Cross-referencing with NIST spectral databases is recommended for validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility and toxicity.
- Dispose of waste via approved hazardous chemical protocols, including segregation and professional disposal services .
Advanced Research Questions
Q. How can researchers address low yields in the selenium dioxide-mediated oxidation step?
Alternative oxidizing agents (e.g., MnO, IBX) or catalytic methods (e.g., TEMPO/oxidant systems) may improve efficiency. Kinetic studies (e.g., in situ IR monitoring) can identify intermediate stability issues. Solvent optimization (e.g., switching from methanol to DMF) might enhance solubility and reaction rates .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- X-ray crystallography : Single-crystal analysis using SHELXL or similar software provides unambiguous structural confirmation .
- 2D NMR (e.g., COSY, HSQC): Resolves overlapping signals in complex aromatic systems.
- Computational modeling : DFT calculations (e.g., Gaussian) can predict NMR shifts and compare with experimental data to validate assignments .
Q. How can the compound’s electronic properties be exploited in materials science or medicinal chemistry?
- Coordination chemistry : The aldehyde and quinoline groups act as ligands for metal complexes (e.g., Ru or Ir) for catalytic or photoluminescent applications.
- Drug discovery : The aldehyde moiety enables Schiff base formation with amines, useful in synthesizing bioactive hybrids. Structure-activity relationship (SAR) studies can evaluate antimicrobial or anticancer potential, as seen in related quinoline derivatives .
Q. What advanced analytical techniques quantify trace impurities in this compound?
- LC-MS/MS : Detects and quantifies sub-ppm-level impurities.
- GC-MS : Identifies volatile byproducts from incomplete oxidation.
- Elemental analysis : Confirms stoichiometric purity, particularly for selenium residues .
Q. Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat, light, humidity, and acidic/basic conditions, then monitor degradation via HPLC.
- Kinetic stability assays : Use Arrhenius plots to predict shelf life under storage conditions .
Q. What computational tools aid in predicting the compound’s reactivity or supramolecular interactions?
- Molecular docking (AutoDock, Schrödinger): Screens binding affinity with biological targets.
- Molecular dynamics simulations (GROMACS): Models interactions in solvent environments or with proteins .
Q. Data Interpretation & Reporting
Q. How can researchers ensure reproducibility when documenting synthetic procedures?
- Provide detailed step-by-step protocols, including reaction monitoring intervals and purification methods (e.g., column chromatography gradients).
- Report yields for each step and characterize intermediates rigorously .
Q. What frameworks guide ethical reporting of negative or inconclusive results in studies involving this compound?
Properties
IUPAC Name |
2-phenylquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNOZJZUIOWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676463 | |
Record name | 2-Phenylquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867162-43-4 | |
Record name | 2-Phenylquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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